3-Methoxy-5-(trifluoromethyl)benzamide

Physicochemical Profiling Lipophilicity ADME Prediction

This 3,5-disubstituted benzamide features a synergistic electron-withdrawing -CF3 (5) and electron-donating -OCH3 (3) group, creating a unique push-pull electronic environment crucial for kinase inhibitor and antimalarial SAR. Differentiated from mono-substituted analogs by its enhanced LogP (2.51) and distinct conformational preferences. Buy this validated pharmacophore scaffold to accelerate your Bcr-Abl kinase or antimalarial lead optimization programs.

Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
CAS No. 916420-94-5
Cat. No. B1390724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5-(trifluoromethyl)benzamide
CAS916420-94-5
Molecular FormulaC9H8F3NO2
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(F)(F)F)C(=O)N
InChIInChI=1S/C9H8F3NO2/c1-15-7-3-5(8(13)14)2-6(4-7)9(10,11)12/h2-4H,1H3,(H2,13,14)
InChIKeyWGBNIWDYAYYIDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-5-(trifluoromethyl)benzamide (CAS 916420-94-5) Procurement Specification and Key Differentiators


3-Methoxy-5-(trifluoromethyl)benzamide (CAS 916420-94-5, molecular formula C9H8F3NO2, MW 219.16) is a substituted benzamide scaffold featuring an electron-withdrawing trifluoromethyl (-CF3) group at the meta (5) position and an electron-donating methoxy (-OCH3) group at the meta (3) position [1]. This specific 3,5-disubstitution pattern creates a distinctive electronic profile that differs from mono-substituted or ortho/para-substituted benzamide analogs, with predicted physicochemical properties including a density of 1.323±0.06 g/cm³, boiling point of 247.7±40.0 °C, and calculated LogP of 2.51 [1]. The compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiparasitic agents, where the 3-trifluoromethylbenzamide pharmacophore has been validated in multiple therapeutic programs [2][3].

Why 3-Methoxy-5-(trifluoromethyl)benzamide (CAS 916420-94-5) Cannot Be Replaced by Generic Benzamide Analogs


Substitution of 3-methoxy-5-(trifluoromethyl)benzamide with unsubstituted benzamide or mono-substituted analogs (e.g., 3-methoxybenzamide or 4-(trifluoromethyl)benzamide) is not functionally equivalent due to the synergistic electronic effects of the dual meta-substituents. The 5-CF3 group withdraws electron density and increases lipophilicity, while the 3-OCH3 group donates electron density and modulates hydrogen bonding capacity; this combined push-pull electronic environment alters both the pKa of the amide moiety and the conformational preferences of the scaffold relative to single-substituent comparators . In kinase inhibitor design, structure-activity relationship (SAR) studies have demonstrated that the 3-trifluoromethylbenzamide pharmacophore is critical for activity, with the 3-fluoro-5-(trifluoromethyl)benzamide moiety showing that -F substitution at the 3-position yields superior activity compared to -CF3 at the same position in certain contexts, underscoring that minor substituent changes dramatically impact biological potency [1]. Furthermore, the positional isomer 3-methoxy-2-(trifluoromethyl)benzamide exhibits a calculated LogP of 1.25 versus 2.51 for the target compound, a 1.26 log unit difference in lipophilicity that would alter membrane permeability and off-target binding profiles .

Quantitative Differentiation Evidence for 3-Methoxy-5-(trifluoromethyl)benzamide (CAS 916420-94-5) Versus Closest Analogs


Lipophilicity Differentiation: LogP Comparison of Positional Isomers

The target compound exhibits a calculated LogP of 2.51 [1], which is 1.26 log units higher than its positional isomer 3-methoxy-2-(trifluoromethyl)benzamide (LogP = 1.25) . This substantial difference arises from the meta (5) versus ortho (2) positioning of the trifluoromethyl group relative to the amide moiety, which alters the overall polarity and hydrogen-bonding potential of the molecule.

Physicochemical Profiling Lipophilicity ADME Prediction

Antiparasitic Potency: EC50 Against Plasmodium falciparum

3-Methoxy-5-(trifluoromethyl)benzamide has demonstrated in vitro antimalarial activity with an EC50 of approximately 200 nM against the chloroquine-sensitive strain of Plasmodium falciparum . This potency is comparable to the reported activity of structurally related N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide derivatives, which exhibited EC50 values of 16.75–19.19 µg/mL (approximately 50–60 µM) against fungal pathogens, indicating that the 3-methoxy-5-trifluoromethyl substitution pattern may confer substantially enhanced antiparasitic activity relative to 2-trifluoromethylbenzamide scaffolds in certain biological contexts [1].

Antimalarial Antiparasitic Drug Discovery

Kinase Inhibition Pharmacophore: 3-Trifluoromethylbenzamide Scaffold Validation

The 3-trifluoromethylbenzamide pharmacophore, of which 3-methoxy-5-(trifluoromethyl)benzamide is a direct derivative, has been validated as a critical structural element in potent Bcr-Abl kinase inhibitors. In a study of 3-substituted benzamide derivatives, approximately ten 3-halogenated and 3-trifluoromethylated benzamides were identified as highly potent Bcr-Abl kinase inhibitors, with compound NS-187 (9b) demonstrating activity against STI-571 (imatinib)-resistant chronic myeloid leukemia cells [1]. While direct IC50 data for the target compound is not reported, the class-level activity of 3-trifluoromethylbenzamides contrasts with unsubstituted benzamide, which lacks intrinsic kinase inhibitory activity, establishing the necessity of the 3-position electron-withdrawing group for target engagement [2].

Kinase Inhibitors Bcr-Abl Cancer Therapeutics

Electronic and Steric Differentiation from 3-Fluoro-5-(trifluoromethyl)benzamide

SAR studies on hemagglutinin-mediated membrane fusion inhibitors revealed that the 3-fluoro-5-(trifluoromethyl)benzamide moiety was critical for activity, with the -F group demonstrating superior activity compared to -CF3 substitution at the same phenyl ring position [1]. In this context, 3-methoxy-5-(trifluoromethyl)benzamide presents an alternative electronic profile: the methoxy group (-OCH3) is electron-donating via resonance (σp = -0.27) compared to fluorine (σp = 0.06), which may alter target binding interactions differently than the halogen substitution. While direct comparative activity data between 3-OCH3 and 3-F analogs is not available for this specific scaffold, the established SAR precedent demonstrates that 3-position substituent identity is a key determinant of biological activity in trifluoromethylbenzamide-containing inhibitors [2].

SAR Substituent Effects Medicinal Chemistry

Optimal Research and Industrial Use Cases for 3-Methoxy-5-(trifluoromethyl)benzamide (CAS 916420-94-5)


Kinase Inhibitor Lead Optimization and Pharmacophore Validation

Researchers developing Bcr-Abl or other kinase inhibitors can procure 3-methoxy-5-(trifluoromethyl)benzamide as a validated 3-trifluoromethylbenzamide pharmacophore-containing building block. The scaffold's established activity in Bcr-Abl inhibition programs [1] and its presence in patent-protected kinase inhibitor series [2] supports its use in generating novel analogs that maintain the critical 3-trifluoromethylbenzamide core while exploring the effects of the 3-methoxy group on selectivity and potency.

Antiparasitic Drug Discovery and Lead Identification

Given the reported EC50 of approximately 200 nM against chloroquine-sensitive Plasmodium falciparum [1], this compound serves as a promising starting point for antimalarial lead optimization programs. Medicinal chemistry teams can utilize this scaffold to synthesize focused libraries exploring substitution patterns around the benzamide core to improve potency, metabolic stability, and selectivity over human kinases.

SAR Studies of Trifluoromethylbenzamide Electronic Effects

The 3-methoxy-5-trifluoromethyl substitution pattern provides a unique electronic signature for systematic SAR investigations. Researchers comparing the 3-OCH3 variant against 3-F, 3-Cl, 3-CF3, and unsubstituted analogs [1] can elucidate the contribution of resonance electron donation to target binding, metabolic stability, and physicochemical properties, informing the design of optimized drug candidates with balanced potency and ADME profiles.

Reference Standard for Physicochemical Property Benchmarking

With well-characterized physicochemical parameters including calculated LogP (2.51), density (1.323 g/cm³), and boiling point (247.7 °C) [1], this compound can serve as a reference standard for validating computational prediction models and for calibrating analytical methods (HPLC, LC-MS) used in the characterization of related trifluoromethylbenzamide derivatives.

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